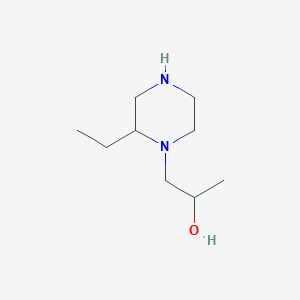

1-(2-Ethylpiperazin-1-yl)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

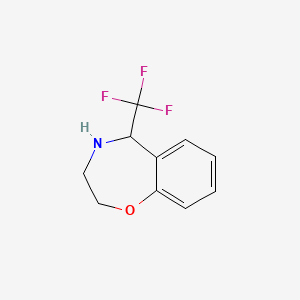

“1-(2-Ethylpiperazin-1-yl)propan-2-ol” is a chemical compound with the CAS Number: 1354949-73-7 . It has a molecular weight of 172.27 and its IUPAC name is 1-(2-ethyl-1-piperazinyl)-2-propanol . The compound is in the form of an oil .

Molecular Structure Analysis

The InChI code for “1-(2-Ethylpiperazin-1-yl)propan-2-ol” is 1S/C9H20N2O/c1-3-9-6-10-4-5-11(9)7-8(2)12/h8-10,12H,3-7H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Applications De Recherche Scientifique

Src Kinase Inhibitory and Anticancer Activities : One of the significant applications of derivatives of this compound is in the field of cancer research. For instance, derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol, synthesized from epichlorohydrine, have been evaluated as Src kinase inhibitors. These compounds, including variations like 3-N-methyl-N-phenylamino-1-(pyrrolidin-1-yl)propan-2-ol, have shown inhibitory activity against Src kinase and anticancer activity on human breast carcinoma cells (Sharma et al., 2010).

Synthesis of Transition Metal Complexes : This compound has been used as a starting point in the synthesis of transition metal complexes. For instance, derivatives like 2-[(1,5-dimethyl)pyrazol-3-yl]propan-2-ol have been coordinated to various transition metal ions, leading to complexes characterized by spectroscopy and magnetic measurements (Seubert et al., 2011).

Synthesis of α1 Receptor Antagonist : This compound has also been synthesized for its potential as an α1 receptor antagonist. The process involves a two-step synthesis, yielding compounds that show potent α1 receptor antagonistic activity (Hon, 2013).

Molecular Docking Studies and Drug Design : The compound has been studied for its potential in drug design, particularly in the context of diseases like Alzheimer's, Parkinson's, and schizophrenia. A novel Mannich base compound was synthesized and evaluated using various spectroscopic techniques and molecular docking studies (Vennila et al., 2021).

Antifungal Compounds Synthesis : Derivatives of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol have been synthesized and evaluated as antifungal compounds, showing high activity against Candida spp. strains. These derivatives also displayed low toxicity in Artemia salina bioassay, suggesting their potential as antifungal agents (Zambrano-Huerta et al., 2019).

Synthesis and Evaluation as Anticonvulsant Agents : Compounds like 1-(4-phenylpiperazin-1-yl)- or 1-(morpholin-4-yl)-(2,5-dioxopyrrolidin-1-yl)propanamides, which are derived from this compound, have been synthesized and evaluated as potential anticonvulsant agents. These compounds exhibited broad spectra of activity across different seizure models (Kamiński et al., 2015).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H314 and H335 . These statements indicate that the compound causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

1-(2-ethylpiperazin-1-yl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-9-6-10-4-5-11(9)7-8(2)12/h8-10,12H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDXGKKJBHENSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1CC(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[5-[2-(2-Fluorophenyl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2547714.png)

![Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B2547715.png)

![3-Benzyl-1-[(3S)-piperidin-3-yl]urea](/img/structure/B2547721.png)

![N-(3-chloro-4-methoxyphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2547722.png)

![2-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2547724.png)

![2-(1H-pyrazol-1-yl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one](/img/structure/B2547725.png)

![[4-(4-methoxyphenyl)piperazino][1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2547730.png)

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-fluorobenzoate](/img/structure/B2547732.png)

![[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(4-phenyl-1,2-oxazol-3-yl)methanone;hydrochloride](/img/structure/B2547733.png)

![1-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2547735.png)